molecular formula C22H20N2O4 B2414469 3-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 941946-91-4

3-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2414469
CAS No.: 941946-91-4
M. Wt: 376.412
InChI Key: UYNIDVCEECNRFJ-UHFFFAOYSA-N
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Description

3-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.412. The purity is usually 95%.
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Properties

IUPAC Name

3-[7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-2-26-19-9-4-8-16-18-13-17(14-6-3-7-15(25)12-14)23-24(18)22(28-21(16)19)20-10-5-11-27-20/h3-12,18,22,25H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNIDVCEECNRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a novel pyrazolo derivative with potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The chemical structure of the compound is characterized by a fused pyrazole and oxazine ring system. The presence of the furan and ethoxy substituents contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Pyrazolo Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)References
3-(7-ethoxy...)HeLa (Cervical)0.43
4-chloro derivativeK562 (Leukemia)0.8
Other Benzofuran analoguesEACVaries

The anticancer activity is often attributed to the ability of these compounds to inhibit tubulin polymerization and induce apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazolo compounds have been documented extensively. For example, derivatives have shown inhibition of COX enzymes, which are crucial mediators in inflammatory pathways.

Table 2: Inhibition of COX Enzymes by Pyrazolo Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
3-(7-ethoxy...)5.400.01344.56
Other derivativesVariesVariesVaries

These findings suggest that the compound could be a promising candidate for developing anti-inflammatory medications.

Antimicrobial Activity

Emerging research indicates that pyrazolo derivatives exhibit antimicrobial properties against various pathogens. The structural features contribute to their efficacy in disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Table 3: Antimicrobial Efficacy of Pyrazolo Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
3-(7-ethoxy...)E. coliX µg/mL
Other derivativesS. aureusY µg/mL

Case Studies

A recent investigation into the biological activity of similar compounds revealed promising results in preclinical models. For instance:

  • Study on Anticancer Effects : A derivative exhibited significant cytotoxicity against human cervical cancer cells with an IC50 value of 0.43 µM, demonstrating its potential as an anticancer agent.
  • Anti-inflammatory Assessment : In vivo studies showed that certain derivatives significantly reduced edema in carrageenan-induced paw edema models, suggesting effective anti-inflammatory properties.

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?

The compound features a fused benzo[e]pyrazolo[1,5-c][1,3]oxazin core, an ethoxy group at position 7, a furan-2-yl substituent at position 5, and a phenolic hydroxyl group at position 3. The pyrazolo-oxazin scaffold introduces rigidity and potential hydrogen-bonding sites, while the ethoxy group modulates electron density and steric effects. The furan ring enhances π-π stacking interactions, and the phenol group enables pH-dependent solubility and participation in redox reactions. These structural elements collectively influence reactivity in substitution reactions and interactions with biological targets like enzymes or receptors .

Basic: What synthetic methodologies are reported for analogous benzo[e]pyrazolo-oxazin derivatives?

Synthesis typically involves:

Cyclocondensation : Formation of the pyrazole ring via reaction of hydrazines with diketones or α,β-unsaturated carbonyl compounds.

Oxazine ring closure : Using reagents like POCl₃ or polyphosphoric acid to cyclize intermediates.

Functionalization : Introducing substituents (e.g., ethoxy, furan) via nucleophilic aromatic substitution or Suzuki coupling.
Microwave-assisted synthesis can improve yields by reducing reaction times (e.g., 30–40% yield improvements in similar systems). Solvent polarity (e.g., DMF vs. THF) critically affects regioselectivity in substitution steps .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for such polycyclic systems?

Contradictions in spectral assignments often arise from overlapping signals or dynamic conformational changes. Methodological solutions include:

  • 2D NMR techniques : HSQC and HMBC to correlate proton and carbon signals, resolving ambiguities in fused ring systems.
  • Variable-temperature NMR : To identify signals broadened by slow ring puckering or tautomerism.
  • X-ray crystallography : Definitive structural elucidation of regiochemistry, as seen in related spiro-oxazine derivatives .

Advanced: What strategies optimize reaction yields when synthesizing the furan-substituted pyrazolo-oxazin core?

Key variables to optimize:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of the furan group, with yields >70% under inert conditions.
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance furan electrophilicity in substitution reactions.
  • Temperature control : Microwave irradiation at 100–120°C reduces side reactions (e.g., furan ring opening).
    Contradictory yield data may stem from trace moisture or oxygen; rigorous inert atmosphere protocols are recommended .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s potential bioactivity?

Enzyme inhibition assays : Test against kinases or oxidoreductases, leveraging the phenol group’s redox activity. Use IC₅₀ determinations with ATP/NADH competition assays.

Molecular docking : Map interactions between the furan ring and hydrophobic enzyme pockets (e.g., COX-2 homology models).

Analog synthesis : Replace the ethoxy group with methoxy or hydroxyl variants to assess electronic effects on binding.
Similar pyrazolo-oxazines show antitumor activity via topoisomerase inhibition, suggesting prioritized targets .

Advanced: What stability challenges arise from the phenol and ethoxy groups, and how are they mitigated?

  • Phenol oxidation : Stabilize with antioxidants (e.g., BHT) in storage solutions. Monitor via HPLC-UV at 254 nm for quinone formation.
  • Ethoxy hydrolysis : Avoid aqueous acidic conditions; use anhydrous solvents (e.g., dry THF) during synthesis.
  • Photodegradation : Protect from UV light; amber vials reduce furan ring decomposition. Accelerated stability studies (40°C/75% RH) predict shelf-life .

Advanced: How does the furan-2-yl substituent influence regioselectivity in electrophilic aromatic substitution (EAS)?

The electron-rich furan directs EAS to the oxazin ring’s para position relative to the nitrogen atom. Computational studies (DFT) on similar systems show a 0.3 eV lower activation energy for furan-directed reactions vs. non-substituted analogs. Experimentally, nitration yields 85% para-nitro product in HNO₃/H₂SO₄, validated by NOESY correlations .

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